N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with hexylamine, followed by the introduction of another benzenesulfonyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Another benzenesulfonamide derivative with different alkyl chain length.
Benzenesulfonamide: The parent compound without the hexyl chain.
Uniqueness
N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide is unique due to its specific structure, which allows it to interact with particular molecular targets like carbonic anhydrase IX. This specificity makes it a promising candidate for targeted therapies in cancer treatment .
Properties
IUPAC Name |
N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c21-25(22,17-11-5-3-6-12-17)19-15-9-1-2-10-16-20-26(23,24)18-13-7-4-8-14-18/h3-8,11-14,19-20H,1-2,9-10,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCBUGNFSBUTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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